5-Fluoropiperidin-3-amine
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Overview
Description
5-Fluoropiperidin-3-amine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atomFluorinated compounds are known for their enhanced metabolic stability, altered electronic properties, and increased lipophilicity, which can improve the pharmacokinetic and physicochemical properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropiperidin-3-amine typically involves the introduction of a fluorine atom into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition to introduce the fluorine atom. This method is advantageous for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-Fluoropiperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
Medicine: Fluorinated piperidines are explored as potential drug candidates for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 5-Fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The compound may modulate various signaling pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties but different substitution patterns.
5-Chloropiperidin-3-amine: A chlorinated analogue with distinct electronic and steric effects.
5-Bromopiperidin-3-amine: A brominated derivative with unique reactivity and applications.
Uniqueness
5-Fluoropiperidin-3-amine is unique due to the specific position of the fluorine atom on the piperidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new drugs and materials with improved properties .
Properties
IUPAC Name |
5-fluoropiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYCEQDGBSWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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